molecular formula C14H18O B11755774 4-Tert-butyl cinnamaldehyde

4-Tert-butyl cinnamaldehyde

Cat. No.: B11755774
M. Wt: 202.29 g/mol
InChI Key: CYWMBZBRXXZCFS-AATRIKPKSA-N
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Description

(2E)-3-(4-TERT-BUTYL-2-METHYLPHENYL)PROP-2-ENAL is an organic compound characterized by its unique structure, which includes a tert-butyl group and a methyl group attached to a phenyl ring, along with an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(4-TERT-BUTYL-2-METHYLPHENYL)PROP-2-ENAL typically involves the aldol condensation reaction. This reaction is carried out between 4-tert-butyl-2-methylbenzaldehyde and acetaldehyde in the presence of a base such as sodium hydroxide. The reaction conditions include maintaining a temperature of around 0-5°C to control the reaction rate and prevent side reactions.

Industrial Production Methods

On an industrial scale, the production of (2E)-3-(4-TERT-BUTYL-2-METHYLPHENYL)PROP-2-ENAL may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(4-TERT-BUTYL-2-METHYLPHENYL)PROP-2-ENAL undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic aromatic substitution reactions often use reagents such as bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products Formed

    Oxidation: 3-(4-TERT-BUTYL-2-METHYLPHENYL)PROPANOIC ACID

    Reduction: 3-(4-TERT-BUTYL-2-METHYLPHENYL)PROP-2-ENOL

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

(2E)-3-(4-TERT-BUTYL-2-METHYLPHENYL)PROP-2-ENAL has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2E)-3-(4-TERT-BUTYL-2-METHYLPHENYL)PROP-2-ENAL involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. This interaction can affect various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    (2E)-3-(4-TERT-BUTYL-2-METHYLPHENYL)PROP-2-ENOL: The reduced form of the compound.

    3-(4-TERT-BUTYL-2-METHYLPHENYL)PROPANOIC ACID: The oxidized form of the compound.

    4-TERT-BUTYL-2-METHYLBENZALDEHYDE: The starting material for the synthesis.

Uniqueness

(2E)-3-(4-TERT-BUTYL-2-METHYLPHENYL)PROP-2-ENAL is unique due to its specific structural features, which confer distinct chemical reactivity and potential biological activity. Its combination of a tert-butyl group, a methyl group, and an aldehyde functional group makes it a versatile compound for various applications.

Properties

Molecular Formula

C14H18O

Molecular Weight

202.29 g/mol

IUPAC Name

(E)-3-(4-tert-butyl-2-methylphenyl)prop-2-enal

InChI

InChI=1S/C14H18O/c1-11-10-13(14(2,3)4)8-7-12(11)6-5-9-15/h5-10H,1-4H3/b6-5+

InChI Key

CYWMBZBRXXZCFS-AATRIKPKSA-N

Isomeric SMILES

CC1=C(C=CC(=C1)C(C)(C)C)/C=C/C=O

Canonical SMILES

CC1=C(C=CC(=C1)C(C)(C)C)C=CC=O

Origin of Product

United States

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